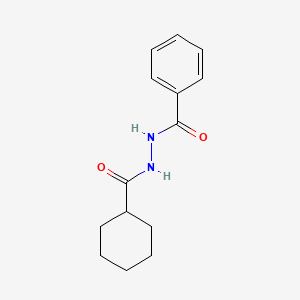![molecular formula C20H21N5O B12166882 N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12166882.png)
N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-インドール-4-イル)-1,3-ジメチル-6-(プロパン-2-イル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミドは、複素環式有機化合物に属する合成化合物です。
2. 製法
合成ルートと反応条件: N-(1H-インドール-4-イル)-1,3-ジメチル-6-(プロパン-2-イル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミドの合成には、通常、複数段階の有機反応が含まれます。一般的な方法の1つは、以下の手順を含みます。
インドール部分の形成: 4-ブロモインドールなどの適切なインドール前駆体から出発し、ハロゲン化などの反応を経て、その後置換反応を行います。
ピラゾロ[3,4-b]ピリジン環の構築: 適切な試薬と触媒を用いた環化反応により、ピラゾロ[3,4-b]ピリジンコアを形成します。
カップリング反応: 最終段階では、アミド結合形成技術を用いて、インドールとピラゾロ[3,4-b]ピリジン部分をカップリングさせます。この反応は、しばしばN,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤によって促進されます
工業生産方法: この化合物の工業生産は、収率と純度を高くするために、上記の合成ルートの最適化が必要となる可能性があります。これには、連続フロー反応器、高度な精製技術、厳格な品質管理対策の使用が含まれる可能性があります。
反応の種類:
酸化: この化合物は、特にインドール部分で酸化反応を受けやすく、さまざまな酸化誘導体の形成につながります。
還元: ピラゾロ[3,4-b]ピリジン環で還元反応を行うことができ、その電子特性が変化する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
主な生成物:
酸化生成物: インドール部分の酸化誘導体。
還元生成物: ピラゾロ[3,4-b]ピリジン環の還元形。
置換生成物: 用いた試薬に応じて、さまざまな置換誘導体。
4. 科学研究における用途
N-(1H-インドール-4-イル)-1,3-ジメチル-6-(プロパン-2-イル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミドは、科学研究で幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、また配位化学におけるリガンドとして使用されます。
生物学: 創薬および開発における用途を持つ生物活性化合物としての可能性が調査されています。
医学: 抗炎症作用、抗がん作用、抗菌作用など、潜在的な治療的特性について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: Starting with a suitable indole precursor, such as 4-bromoindole, undergoes a series of reactions including halogenation and subsequent substitution reactions.
Construction of the Pyrazolo[3,4-b]pyridine Ring: This involves cyclization reactions using appropriate reagents and catalysts to form the pyrazolo[3,4-b]pyridine core.
Coupling Reactions: The final step involves coupling the indole and pyrazolo[3,4-b]pyridine moieties using amide bond formation techniques, often mediated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or similar reagents
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrazolo[3,4-b]pyridine ring, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products:
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Reduced forms of the pyrazolo[3,4-b]pyridine ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
作用機序
N-(1H-インドール-4-イル)-1,3-ジメチル-6-(プロパン-2-イル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を含みます。
分子標的: この化合物は、重要な生物学的プロセスに関与する酵素、受容体、またはその他のタンパク質を標的にする可能性があります。
類似化合物:
- N-(2-(1H-インドール-3-イル)エチル)-2-(6-メトキシナフタレン-2-イル)プロパンアミド
- N-(2-(1H-インドール-3-イル)エチル)-2-(2-フルオロ-[1,1'-ビフェニル]-4-イル)プロパンアミド
- 3-[4-(1H-インドール-3-イル)-1,3-チアゾール-2-イル]-1H-ピロロ[2,3-b]ピリジン
比較:
- 構造上の差異: これらの化合物はインドール部分を共有していますが、付加的な環系と付加された置換基が異なります。
- ユニークな特徴: N-(1H-インドール-4-イル)-1,3-ジメチル-6-(プロパン-2-イル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミドは、独特のピラゾロ[3,4-b]ピリジン環系と、プロパン-2-イル基の存在によってユニークであり、これは異なる生物学的および化学的特性をもたらす可能性があります .
類似化合物との比較
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines
Comparison:
- Structural Differences: While these compounds share the indole moiety, they differ in the additional ring systems and substituents attached.
- Unique Features: N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific pyrazolo[3,4-b]pyridine ring system and the presence of the propan-2-yl group, which may confer distinct biological and chemical properties .
特性
分子式 |
C20H21N5O |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
N-(1H-indol-4-yl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H21N5O/c1-11(2)17-10-14(18-12(3)24-25(4)19(18)22-17)20(26)23-16-7-5-6-15-13(16)8-9-21-15/h5-11,21H,1-4H3,(H,23,26) |
InChIキー |
ZDQAQVQPZASPQU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=CC4=C3C=CN4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B12166809.png)

![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12166831.png)

![2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole](/img/structure/B12166841.png)
![Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate](/img/structure/B12166846.png)
![N-cycloheptyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12166849.png)
![4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine](/img/structure/B12166854.png)
![4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide](/img/structure/B12166855.png)
![ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12166860.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12166867.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12166884.png)
